![molecular formula C15H18Cl2F3N3O2 B2489035 2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride CAS No. 1049720-05-9](/img/structure/B2489035.png)
2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step chemical processes, including chloroacetylation and reactions with various phenylpiperazines. These procedures are meticulously designed to yield compounds with specific antimicrobial and anticancer properties, showcasing the versatility of piperazine chemistry in drug development (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including compounds similar to the one of interest, is confirmed using techniques such as IR, NMR, and mass spectrometry. These methods validate the chemical identity and purity of the synthesized compounds, critical for their proposed biological applications (Wang Xiao-shan, 2011).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are complex and designed to introduce or modify functional groups, enhancing their biological activity. For instance, the substitution reactions and molecular docking studies demonstrate the compounds' potential interactions with biological targets, indicating their therapeutic relevance (Verma et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility and stability, are crucial for their pharmacokinetic profiles and therapeutic efficacy. Modifications in the molecular design, like the insertion of a piperazine unit, significantly enhance these properties, as evidenced by compounds exhibiting improved aqueous solubility and oral absorption (Shibuya et al., 2018).
科学的研究の応用
Antimicrobial and Anticancer Potentials
- A study by Mehta et al. (2019) demonstrated the synthesis of derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide and evaluated their in vitro antimicrobial and anticancer activities. These compounds showed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, one compound exhibited good anticancer activity, although less active than standard drugs.
Inhibitor of Human Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1
- The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, as studied by Shibuya et al. (2018), is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). It exhibits selective inhibition for human ACAT-1 over ACAT-2, suggesting its potential use in the treatment of diseases involving ACAT-1 overexpression.
Acetylcholinesterase Inhibitors
- A study by Yurttaş et al. (2013) synthesized derivatives of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide. These compounds were screened for their anticholinesterase activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The results showed significant inhibition against AChE, indicating potential use in treating conditions like Alzheimer's disease.
Antimicrobial Activity of Piperazine Derivatives
- Research by Temiz‐Arpacı et al. (2005) involved the synthesis of novel piperazine derivatives and their antimicrobial activity evaluation. These compounds displayed a broad spectrum of activity against various strains of bacteria and yeasts, showing MIC values of 3.12–50 μg/mL against Candida species.
Potential Pesticides
- A study by Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide, by X-ray powder diffraction. These compounds are identified as potential pesticides, indicating their utility in agricultural applications.
特性
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3N3O2.ClH/c16-9-14(24)22-7-5-21(6-8-22)10-13(23)20-12-4-2-1-3-11(12)15(17,18)19;/h1-4H,5-10H2,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVATZAFZUCRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

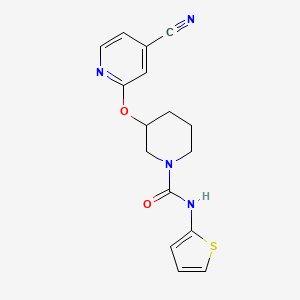

![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)

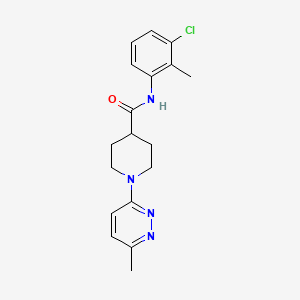
![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)
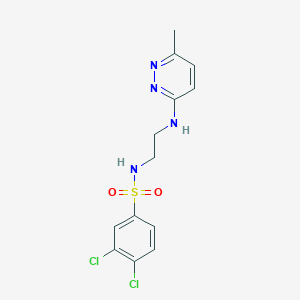

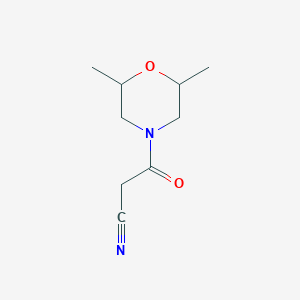
![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
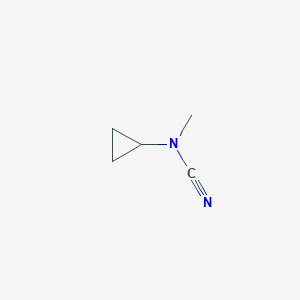
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)